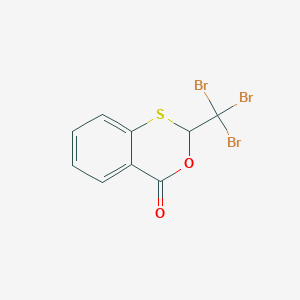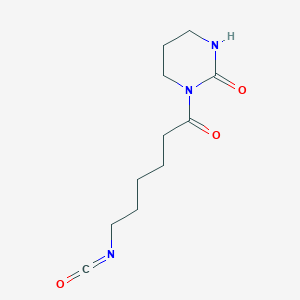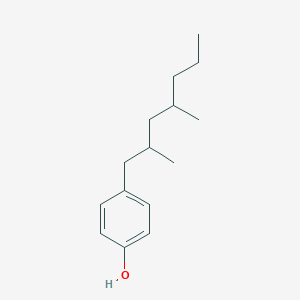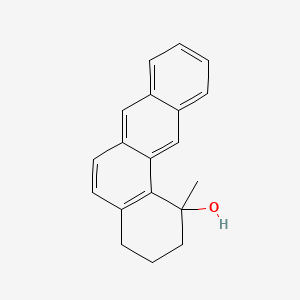![molecular formula C21H18ClNS2 B14350015 N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline CAS No. 93588-31-9](/img/structure/B14350015.png)
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline is an organic compound characterized by its unique structure, which includes a chloro-substituted ethenyl group and two phenylsulfanyl groups attached to an ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline typically involves the reaction of N-methylaniline with 1-chloro-2,2-bis(phenylsulfanyl)ethene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents or pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The chloro and phenylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-ethylaniline
- N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-propylaniline
- N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-butylaniline
Uniqueness
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline is unique due to its specific substitution pattern and the presence of both chloro and phenylsulfanyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
93588-31-9 |
|---|---|
Molecular Formula |
C21H18ClNS2 |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
N-[1-chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C21H18ClNS2/c1-23(17-11-5-2-6-12-17)20(22)21(24-18-13-7-3-8-14-18)25-19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
NXPJSOUMBROCLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)

![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)




![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
